molecular formula C13H22ClNO2 B8117436 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride CAS No. 54690-19-6

1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride

Cat. No.: B8117436
CAS No.: 54690-19-6
M. Wt: 259.77 g/mol
InChI Key: HQMDHDKBZGKPGS-UHFFFAOYSA-N
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Description

α-ethyl 2C-D (hydrochloride): is a synthetic compound categorized as a phenethylamine and amphetamine. It is known for its structural similarity to other psychoactive substances and is primarily used in research settings. The compound is characterized by its chemical formula C13H21NO2 • HCl and a molecular weight of 259.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of α-ethyl 2C-D (hydrochloride) typically involves the following steps:

Industrial Production Methods: Industrial production methods for α-ethyl 2C-D (hydrochloride) are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: α-ethyl 2C-D (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

α-ethyl 2C-D (hydrochloride) is primarily used in scientific research, including:

Mechanism of Action

The mechanism of action of α-ethyl 2C-D (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . It acts as a partial agonist at these receptors, leading to the release of neurotransmitters and subsequent psychoactive effects.

Comparison with Similar Compounds

  • 2,5-dimethoxy-4-methylamphetamine (DOM)
  • 2,5-dimethoxy-4-ethylamphetamine (DOET)
  • 2,5-dimethoxy-4-bromoamphetamine (DOB)

Comparison:

Properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4;/h6,8,11H,5,7,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDHDKBZGKPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901343242
Record name 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901343242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54690-19-6, 52663-86-2
Record name Dimoxamine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054690196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimoxamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901343242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMOXAMINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP79PU26K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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